molecular formula C6H10FNO2 B13468861 5-Fluoropiperidine-2-carboxylic acid

5-Fluoropiperidine-2-carboxylic acid

Katalognummer: B13468861
Molekulargewicht: 147.15 g/mol
InChI-Schlüssel: RHTGVGPUHYZXLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoropiperidine-2-carboxylic acid is a fluorinated derivative of piperidine, a six-membered heterocyclic amine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoropiperidine-2-carboxylic acid typically involves the fluorination of piperidine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom replaces a leaving group, such as a nitro group, on the piperidine ring. This reaction often requires the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Fluoropiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

5-Fluoropiperidine-2-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Fluoropiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors, thereby modulating biological activity. The compound may inhibit certain enzymes or disrupt metabolic pathways, leading to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Fluoropiperidine-2-carboxylic acid is unique due to its piperidine ring, which imparts distinct chemical and biological properties compared to other fluorinated carboxylic acids. Its specific interactions with molecular targets make it a valuable compound in various research fields .

Eigenschaften

Molekularformel

C6H10FNO2

Molekulargewicht

147.15 g/mol

IUPAC-Name

5-fluoropiperidine-2-carboxylic acid

InChI

InChI=1S/C6H10FNO2/c7-4-1-2-5(6(9)10)8-3-4/h4-5,8H,1-3H2,(H,9,10)

InChI-Schlüssel

RHTGVGPUHYZXLP-UHFFFAOYSA-N

Kanonische SMILES

C1CC(NCC1F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.